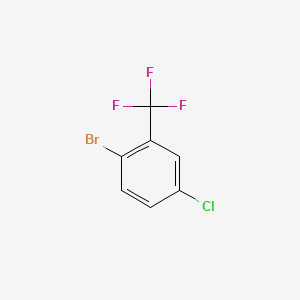
2-Bromo-5-chlorobenzotrifluoride
Cat. No. B1266207
Key on ui cas rn:
344-65-0
M. Wt: 259.45 g/mol
InChI Key: OSTIALFVJOFNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07244728B2
Procedure details


A Grignard is prepared from 1.77 g (73 mmol) of iodine-activated magnesium and 18.70 g (72 mmol) 1-bromo-4-chloro-2-trifluoromethyl-benzene dissolved in 150 mL diethyl ether. 5.46 g (72 mmol) isobutyraldehyde in 30 mL diethyl ether are added dropwise to the Grignard reagent at ambient temperature. After the addition has ended the reaction mixture is refluxed for 30 minutes and then stirred overnight at ambient temperature. It is combined with ice water and acidified with hydrochloric acid. The aqueous phase is separated off and extracted with diethyl ether. The organic phases are combined, dried with sodium sulphate and evaporated down. The residue is chromatographed on a silica gel column (petroleum ether/ethyl acetate=9:1). 10.5 g of oil.



[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
II.Br[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[C:11]([F:14])([F:13])[F:12].[CH:15](=[O:19])[CH:16]([CH3:18])[CH3:17].Cl>C(OCC)C>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]([CH:15]([OH:19])[CH:16]([CH3:18])[CH3:17])=[C:5]([C:11]([F:14])([F:13])[F:12])[CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.77 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
18.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
5.46 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)=O
|
[Compound]
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase is separated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is chromatographed on a silica gel column (petroleum ether/ethyl acetate=9:1)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC(=C(C=C1)C(C(C)C)O)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
